Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2 and a molecular weight of 341.24344 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids .
Preparation Methods
The synthesis of Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then heated to reflux for several hours to complete the reaction .
Chemical Reactions Analysis
Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Scientific Research Applications
Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
N-Phenyl-4-piperidinamine (4-AP): Used in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor in the synthesis of fentanyl.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-20-15(19)18-9-7-14(8-10-18)17-11-12-3-5-13(16)6-4-12/h3-6,14,17H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJLHLJHJBXJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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